7-氯-4-((4-氯苄基)氨基)-2-氧代-1,2-二氢喹啉-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

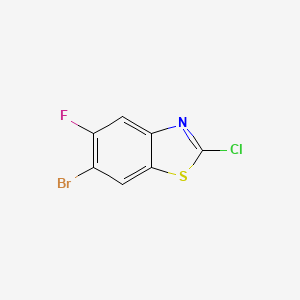

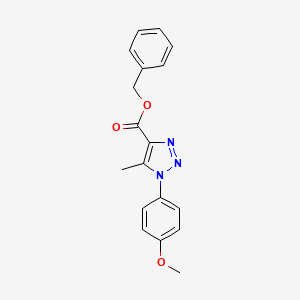

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16Cl2N2O3 and its molecular weight is 391.25. The purity is usually 95%.

BenchChem offers high-quality Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

该化合物作为7-氯-4-氨基喹啉的衍生物,已被发现具有显著的抗菌活性 . 活性最高的化合物的MIC值在1.5至12.5 µg/mL范围内 . 然而,它们没有表现出抗真菌活性 . 碳链连接体的长度和化合物的电子性质对其生物活性至关重要 .

抗疟活性

7-氯-4-氨基喹啉核对于抗疟活性是必需的 . 这主要归因于阻止血红素聚合成不溶性化合物血红素(疟疾色素) . 一些新的4-氨基喹啉衍生物被合成并筛选了它们对氯喹敏感的恶性疟原虫(3D7)株的体外抗疟活性 .

抗菌活性

除了评估抗疟活性外,合成的化合物还针对六种不同的革兰氏阳性菌(枯草芽孢杆菌、蜡样芽孢杆菌和金黄色葡萄球菌)和革兰氏阴性菌(大肠杆菌、铜绿假单胞菌和肺炎克雷伯菌)进行了抗菌活性筛选 . 所有化合物在测试剂量下均发现对所有测试的生物体都有活性 .

抗毒力活性

4-氨基喹啉核在自然界中普遍存在 (4-AQ),因此用于设计具有抗毒力的生物活性化合物 .

抗利什曼原虫活性

4-氨基喹啉核在自然界中普遍存在 (4-AQ),因此用于设计具有抗利什曼原虫活性的生物活性化合物 .

抗血小板聚集

4-氨基喹啉核在自然界中普遍存在 (4-AQ),因此用于设计具有抗血小板聚集的生物活性化合物 .

抗炎和免疫调节活性

4-氨基喹啉核在自然界中普遍存在 (4-AQ),因此用于设计具有抗炎、免疫调节活性的生物活性化合物 .

抗癌活性

作用机制

Target of Action

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Mode of Action

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity, with the most active ones displaying mic values in the range of 15 to 125 µg/mL . The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity .

Biochemical Pathways

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized via nucleophilic aromatic substitution .

Result of Action

Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity .

Action Environment

It is known that the length of the carbon-chain linker and electronic properties of similar compounds are decisive for their biological activity .

属性

CAS 编号 |

1189916-34-4 |

|---|---|

分子式 |

C19H16Cl2N2O3 |

分子量 |

391.25 |

IUPAC 名称 |

ethyl 7-chloro-4-[(4-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-8-7-13(21)9-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |

InChI 键 |

AQJAJDPBJYJGAW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)

![2-{[(prop-2-yn-1-yl)amino]methylidene}propanedinitrile](/img/structure/B2521373.png)

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2521378.png)

![4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2521379.png)

![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)